molecular formula C8H14ClNO2 B13307761 4-Ethoxypiperidine-1-carbonyl chloride

4-Ethoxypiperidine-1-carbonyl chloride

Katalognummer: B13307761
Molekulargewicht: 191.65 g/mol
InChI-Schlüssel: AKGPPYPWTWFBPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxypiperidine-1-carbonyl chloride is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Derivatives of piperidine, such as this compound, are significant in medicinal chemistry due to their diverse biological activities and applications in drug design .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxypiperidine-1-carbonyl chloride typically involves the reaction of 4-ethoxypiperidine with phosgene or thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-Ethoxypiperidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process is optimized to minimize the formation of by-products and ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethoxypiperidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 4-ethoxypiperidine and hydrochloric acid.

Common Reagents and Conditions:

    Amines: Reacts with primary or secondary amines under mild conditions to form amides.

    Alcohols: Reacts with alcohols to form esters in the presence of a base such as pyridine.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4-Ethoxypiperidine-1-carbonyl chloride is utilized in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Ethoxypiperidine-1-carbonyl chloride involves its reactivity as an acylating agent. It can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is crucial in its role as an intermediate in the synthesis of various bioactive compounds .

Vergleich Mit ähnlichen Verbindungen

    4-Piperidino-Piperidine: Another piperidine derivative with similar reactivity and applications.

    4-Chloropiperidine: Shares structural similarities and undergoes comparable chemical reactions.

Uniqueness: 4-Ethoxypiperidine-1-carbonyl chloride is unique due to its ethoxy substituent, which can influence its reactivity and interactions with other molecules. This structural feature can be exploited in the design of novel compounds with specific biological activities .

Eigenschaften

Molekularformel

C8H14ClNO2

Molekulargewicht

191.65 g/mol

IUPAC-Name

4-ethoxypiperidine-1-carbonyl chloride

InChI

InChI=1S/C8H14ClNO2/c1-2-12-7-3-5-10(6-4-7)8(9)11/h7H,2-6H2,1H3

InChI-Schlüssel

AKGPPYPWTWFBPF-UHFFFAOYSA-N

Kanonische SMILES

CCOC1CCN(CC1)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.